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molecular formula C9H12N2O B8519410 1-Ethyl-1,4,5,6-tetrahydro-pyrrolo[2,3-c]pyridin-7-one

1-Ethyl-1,4,5,6-tetrahydro-pyrrolo[2,3-c]pyridin-7-one

Cat. No. B8519410
M. Wt: 164.20 g/mol
InChI Key: CWVQGSIZOIPOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946260B2

Procedure details

Using similar reaction conditions as described in Example 5, 1-ethyl-1H-3-pyrrole-3-carbaldehyde was converted to 1-ethyl-1,4,5,6-tetrahydro-pyrrolo[2,3-c]pyridin-7-one. By employing analogous reaction conditions as described in Example 1, 1-ethyl-1,4,5,6-tetrahydro-pyrrolo[2,3-c]pyridin-7-one (75 mg, 0.4571 mmol) was reacted with 3-iodo-4-methyl-pyridine (100 mg, 0.457 mmol), 1,4-dioxane (5 mL), copper iodide (8.5 mg, 0.0457 mmol), trans-N,N′-dimethyl-cyclohexyl-1,2-diamine (0.021 mL, 0.137 mmol) and potassium phosphate (290 mg, 1.371 mmol) to afford the crude product. Purification by column chromatography on silica gel (1% methanol in CHCl3) afforded 55 mg of the product (47.4% yield).
[Compound]
Name
1-ethyl-1H-3-pyrrole-3-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mg
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
reactant
Reaction Step Four
[Compound]
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
0.021 mL
Type
reactant
Reaction Step Four
Name
potassium phosphate
Quantity
290 mg
Type
reactant
Reaction Step Four
Quantity
8.5 mg
Type
catalyst
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
47.4%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:7]2[C:8](=[O:12])[NH:9][CH2:10][CH2:11][C:6]=2[CH:5]=[CH:4]1)[CH3:2].I[C:14]1[CH:15]=[N:16][CH:17]=[CH:18][C:19]=1[CH3:20].P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu](I)I.O1CCOCC1>[CH2:1]([N:3]1[C:7]2[C:8](=[O:12])[N:9]([C:14]3[CH:15]=[N:16][CH:17]=[CH:18][C:19]=3[CH3:20])[CH2:10][CH2:11][C:6]=2[CH:5]=[CH:4]1)[CH3:2] |f:2.3.4.5|

Inputs

Step One
Name
1-ethyl-1H-3-pyrrole-3-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C=CC2=C1C(NCC2)=O
Step Three
Name
Quantity
75 mg
Type
reactant
Smiles
C(C)N1C=CC2=C1C(NCC2)=O
Step Four
Name
Quantity
100 mg
Type
reactant
Smiles
IC=1C=NC=CC1C
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
0.021 mL
Type
reactant
Smiles
Name
potassium phosphate
Quantity
290 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
8.5 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction conditions
CUSTOM
Type
CUSTOM
Details
reaction conditions
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (1% methanol in CHCl3)

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C=CC2=C1C(N(CC2)C=2C=NC=CC2C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 55 mg
YIELD: PERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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